2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
Overview
Description
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperidine ring, and a chloro-substituted phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Boronic acids and their derivatives are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . In the Suzuki–Miyaura coupling, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura coupling suggests it plays a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s worth noting that the stability of boronic esters can present challenges in terms of their removal at the end of a sequence if required .
Result of Action
The compound’s involvement in the suzuki–miyaura coupling suggests it plays a role in facilitating the formation of carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting phenylboronic acid with a suitable chloro-substituted aryl halide under basic conditions.
Coupling Reaction: The boronic acid intermediate is then coupled with 1-piperidinylcarbonyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group in this compound can undergo oxidation to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane derivative.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boronate esters or borane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential as a molecular probe in biological systems, especially in the detection and quantification of biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the chloro and piperidinylcarbonyl groups, making it less versatile in certain applications.
4-Chlorophenylboronic acid: Similar structure but lacks the piperidinylcarbonyl group, limiting its potential in biological applications.
1-Piperidinylcarbonylphenylboronic acid: Similar but without the chloro group, affecting its reactivity and stability.
Uniqueness: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid stands out due to the combination of the boronic acid group, chloro-substituted phenyl ring, and piperidine ring. This unique structure enhances its reactivity and makes it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
[2-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZDVWRFPJMCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188724 | |
Record name | Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-96-3 | |
Record name | Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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